N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 5-methoxy-1H-indol-1-yl group attached to an acetamide backbone. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 5-methoxyindole.
Acylation: The 3,4-dimethoxyaniline undergoes acylation with chloroacetyl chloride to form N-(3,4-dimethoxyphenyl)chloroacetamide.
Coupling Reaction: The N-(3,4-dimethoxyphenyl)chloroacetamide is then reacted with 5-methoxyindole in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group on the indole ring.
N-(3,4-dimethoxyphenyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group on the indole ring.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both methoxy groups on the phenyl and indole rings. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-5-6-16-13(10-15)8-9-21(16)12-19(22)20-14-4-7-17(24-2)18(11-14)25-3/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
MTOIZCKRHRXQOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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